
Methanesulfinate
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Overview
Description
Methanesulfinate (CH₃SO₂⁻) is an organosulfur compound characterized by a sulfinate group (SO₂⁻) bonded to a methyl group. It is commonly encountered as its sodium salt, sodium this compound (CH₃SO₂Na), which is widely utilized in organic synthesis for sulfonylation reactions . This compound serves as an intermediate in sulfur assimilation pathways, where it is enzymatically generated from dimethyl sulfone (DMSO₂) via FMN-dependent monooxygenases like SnfG and subsequently oxidized to methanesulfonate (CH₃SO₃⁻) . Its redox activity and coordination chemistry, particularly with actinides like californium (Cf), have been studied for applications in nuclear chemistry .
Scientific Research Applications
Chemical Properties and Production
Methanesulfinate is derived from methanesulfonic acid and has unique chemical properties that make it suitable for various applications. It is a strong acid with low volatility and high solubility in organic solvents, which allows it to be used in diverse industrial processes. The production of this compound typically involves oxidation processes, such as the Grillo process, which has been optimized for efficiency and environmental sustainability .
Applications in Biological Research
2.1 Colorimetric Assays
One significant application of this compound is in biological assays. A colorimetric method has been developed to measure concentrations of sulfinic acids, including this compound, in biological samples. This method utilizes diazonium salts to produce stable colored products that can be easily quantified . The ability to accurately measure this compound levels in tissues is crucial for understanding its role in biological processes, such as phagocytosis and oxidative stress responses.
Application | Description |
---|---|
Colorimetric Assay | Measures sulfinic acids in biological samples using diazonium salts for color development. |
Biological Relevance | Helps confirm hypotheses related to oxidative stress and cellular metabolism. |
Industrial Applications
3.1 Electroplating
This compound is increasingly used as an alternative to traditional acids in electroplating processes. Its properties allow for more uniform metal deposition without the corrosive effects associated with other acids like sulfuric or nitric acid . This application is particularly relevant in the electronics industry, where precision is critical.
Industrial Use | Benefits |
---|---|
Electroplating | Provides uniform metal deposition; reduces corrosion risks; suitable for lead-free solders. |
Rust and Scale Removal | Effective in cleaning surfaces without damaging materials; used in various cleaning products. |
Environmental Applications
This compound's biodegradability makes it a candidate for applications in environmental remediation. Its breakdown products are often less harmful than those of traditional acids, making it suitable for use in green chemistry initiatives aimed at reducing environmental impact .
Case Studies
5.1 Lithium-Ion Battery Recycling
Recent studies have explored the use of this compound in lithium-ion battery recycling processes. The compound facilitates the recovery of valuable metals while minimizing environmental harm compared to conventional methods .
5.2 Biological Impact Studies
Research involving animal models has demonstrated that this compound may play a role in modulating oxidative stress responses during tissue ischemia and reperfusion injuries . These findings highlight its potential therapeutic applications in medical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium methanesulfinate, and how can reaction conditions be systematically optimized?
Methodological Answer: Sodium this compound is synthesized via nucleophilic substitution or sulfination reactions. For example, reacting methanesulfonyl chloride with sodium sulfite in aqueous conditions yields ~46% product after crystallization . Optimization involves:
- Temperature control : Maintaining <5°C to minimize side reactions.
- Stoichiometric ratios : Ensuring a 1:1 molar ratio of methanesulfonyl chloride to sodium sulfite.
- Purification : Recrystallization from benzene/hexane mixtures improves purity.
Table 1 : Key Reaction Parameters and Yields
Reagents | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
CH₃SO₂Cl + Na₂SO₃ | H₂O | 0–5 | 46 |
CH₃S(O)Cl + H₂O | – | -30 | N/A* |
*Yield not reported for methanesulfinic acid synthesis.
Q. How can this compound derivatives be quantified in complex mixtures using advanced mass spectrometry (AMS)?
Methodological Answer: Aerosol Mass Spectrometry (AMS) with reference spectra for methanesulfonate (MSA) and this compound (MSIA) enables differentiation in particle-phase studies . Steps include:
- Reference calibration : Atomize pure ammonium methanesulfonate and sodium this compound.
- Linear combination fitting : Deconvolute organosulfur peaks using reference spectra (median r² ≈ 0.95).
- RIE adjustment : Apply relative ionization efficiencies (MSIA assumed = MSA’s RIE of 2.06).
Q. What experimental precautions are critical for handling this compound salts in synthetic workflows?
Methodological Answer:
- Hygroscopicity : Store under inert atmosphere (argon/nitrogen) at room temperature .
- Safety : Use chemical-resistant gloves (JIS T 8116) and gas masks (JIS T 8152) during synthesis .
- Side reactions : Avoid moisture to prevent hydrolysis to methanesulfonic acid.
Q. How does this compound function as a sulfur-transfer reagent in C–S bond formation?
Methodological Answer: this compound acts as a sulfonylating agent in cross-couplings (e.g., with aryl boranes) or Michael additions. Key steps:
- Nucleophilic attack : CH₃SO₂⁻ reacts with electrophilic carbons.
- Catalytic systems : Use Cu(I)/Pd(0) to accelerate S–C bond formation .
- Byproduct analysis : Monitor sulfone/sulfoxide formation via HPLC-MS.
Q. What spectroscopic techniques validate this compound intermediate formation in radical reactions?
Methodological Answer:
- EPR spectroscopy : Detect sulfonyl radicals (CH₃SO₂•) with g-factor ~2.005.
- ESI-MS : Identify [M–Na]⁻ ions (m/z 95 for CH₃SO₂⁻) .
- IR spectroscopy : Confirm S=O stretches (1130–1190 cm⁻¹) .
Advanced Research Questions
Q. How do carbon-sulfur bond strengths in this compound ligands influence decomposition pathways in actinyl complexes?
Methodological Answer: Computational studies (CASSCF/XMS-CASPT2) reveal:
- Bond dissociation energy (BDE) : CH₃SO₂⁻ C–S BDE = 289 kJ/mol vs. 265 kJ/mol for C₆H₅SO₂⁻ .
- Decomposition routes : Weaker C–S bonds favor ligand fragmentation over protonolysis.
Table 2 : Calculated Thermodynamic Parameters
Ligand | BDE (kJ/mol) | Dominant Pathway |
---|---|---|
CH₃SO₂⁻ | 289 | Fragmentation |
C₆H₅SO₂⁻ | 265 | Protonolysis |
Q. What computational strategies resolve contradictions in this compound’s redox behavior across experimental studies?
Methodological Answer:
- Multi-configurational methods : Use state-averaged CASSCF to model open-shell intermediates.
- Spin-orbit coupling : Incorporate relativistic effects for actinide complexes .
- Benchmarking : Compare CCSD(T)/CBS single-point energies with DFT-PBE0 geometries.
Q. How can isotopic labeling (e.g., ³⁴S) elucidate this compound’s role in atmospheric sulfur cycles?
Methodological Answer:
- Tracer studies : Introduce CH₃³⁴SO₂Na into chamber experiments.
- AMS analysis : Track ³⁴S-enriched aerosol particles (e.g., MSIA* vs. MSA) .
- Kinetic modeling : Derive oxidation rate constants for DMS → CH₃SO₂⁻ pathways.
Q. Why do conflicting reports exist on this compound’s stability in aqueous vs. nonpolar solvents?
Methodological Answer:
- pH dependence : this compound decomposes above pH 7 via hydrolysis:
CH₃SO₂⁻ + H₂O → CH₃SO₃⁻ + H₂ (ΔG = −42 kJ/mol) . - Solvent polarity : Nonpolar solvents (benzene) stabilize CH₃SO₂⁻ via reduced dielectric screening.
Q. How can interdisciplinary approaches (e.g., organometallic chemistry + atmospheric science) advance this compound research?
Methodological Answer:
- Hybrid experiments : Combine synthetic chemistry (e.g., UO₂(CH₃SO₂) complexes) with AMS aerosol analysis .
- Data integration : Use meta-analysis frameworks (e.g., COSMOS-E) to reconcile lab/field data .
- Machine learning : Train models on reaction databases to predict novel sulfinate applications.
Comparison with Similar Compounds
Methanesulfonate (CH₃SO₃⁻)
Structural and Functional Differences :
- Oxidation State : Methanesulfinate contains sulfur in the +4 oxidation state (SO₂⁻), whereas methanesulfonate features sulfur in the +5 state (SO₃⁻) .
- Reactivity : this compound acts as a reducing agent in enzymatic pathways, converting to methanesulfonate via oxidation. Methanesulfonate is further oxidized to sulfite (SO₃²⁻) by the enzyme MsuDE, a step critical in sulfur metabolism .
- Applications : Sodium this compound is used in organic sulfonylation reactions (e.g., alkene functionalization) , while methanesulfonate is more stable and less reactive, often serving as an endpoint in oxidation processes .
Table 1: Structural and Reactivity Comparison
Benzenesulfinate (C₆H₅SO₂⁻)
Bond Strength and Decomposition :
- C–S Bond Stability : this compound exhibits weaker C–S bonds compared to benzenesulfinate, making it more prone to decomposition in metal coordination complexes. This difference directs ligand stability and reactivity in catalytic systems .
Trifluoromethanesulfonyl Derivatives (CF₃SO₂⁻)
Electronic and Reactivity Contrasts :
- Electron-Withdrawing Effects : The trifluoromethyl group in CF₃SO₂⁻ significantly increases the electrophilicity of the sulfonyl group, enabling efficient trifluoromethanesulfonylation of aromatic compounds. This compound lacks this property, failing to produce analogous products in similar reactions .
Table 2: Reaction Performance in Sulfonylation
Reaction Type | Sulfinate Used | Yield/Outcome | Reference |
---|---|---|---|
Alkene Cine-Sulfonylation | Sodium this compound | 52–88% | |
Benzyne Trifluoromethanesulfonylation | Sodium this compound | No product |
Dimethyl Sulfoxide (DMSO) and Dimethyl Sulfone (DMSO₂)
Metabolic Pathway Context :
- Biosynthetic Role : DMSO₂ is oxidized to this compound by SnfG, a key step in microbial sulfur metabolism. This compound is then oxidized to methanesulfonate, while DMSO serves as a precursor in unrelated redox pathways .
- DMSO₂ (CH₃S(O)₂CH₃): Less reactive than this compound, primarily acting as a metabolic intermediate .
Coordination Chemistry
This compound forms stable coordination complexes with lanthanides and actinides.
Table 3: Reduction Potentials of Metal-Methanesulfinate Complexes
Metal Complex | Reduction Potential (V) | Reactivity |
---|---|---|
Cf(III)/Cf(II) | -1.60 | Reductively active |
Sm(III)/Sm(II) | -1.55 | Reductively active |
Cm(III)/Cm(II) | -3.70 | No reduction observed |
Properties
CAS No. |
43633-03-0 |
---|---|
Molecular Formula |
CH3O2S- |
Molecular Weight |
79.1 g/mol |
IUPAC Name |
methanesulfinate |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1 |
InChI Key |
XNEFVTBPCXGIRX-UHFFFAOYSA-M |
SMILES |
CS(=O)[O-] |
Canonical SMILES |
CS(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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